Potassium tetracyanoplatinate (CAS 562-76-5 for anhydrous, 14323-36-5 for trihydrate) is a highly water-soluble, square-planar platinum(II) coordination complex defined by its strong-field cyano ligands. In the solid state, the [Pt(CN)4]2- anions stack to form columnar structures characterized by short intermolecular Pt-Pt distances, a structural motif that governs its photophysical and electronic properties[1]. From a procurement perspective, it serves as the primary precursor for synthesizing one-dimensional (1D) metallic conductors (such as Krogmann's salts), vapochromic sensor materials, and luminescent coordination polymers[2]. Its specific hydration states and precise Pt-Pt stacking distances make it a highly specialized building block that cannot be readily substituted by simpler platinum halides.
Substituting potassium tetracyanoplatinate with common platinum precursors like potassium tetrachloroplatinate (K2PtCl4) fundamentally disrupts downstream applications because the weaker chloro ligands fail to enforce the rigid, stacked 1D columnar structures required for high electrical conductivity and luminescence [1]. Furthermore, substituting with other tetracyanoplatinate salts, such as barium tetracyanoplatinate (Ba[Pt(CN)4]), alters the fundamental crystal lattice; the potassium salt exhibits a Pt-C bond approximately 0.06 Å longer than the barium analog, which directly shifts the photoluminescence emission energy and alters metathesis solubility profiles [2]. Consequently, for applications requiring specific emission wavelengths, organic-solvent phase transfer, or precise partial oxidation into 1D metals, the exact potassium salt must be procured.
Potassium tetracyanoplatinate is the requisite starting material for synthesizing Krogmann's salt (K2[Pt(CN)4]Br0.3·3H2O), a prototype 1D metallic conductor. When subjected to partial oxidation (e.g., via bromination or electrocrystallization), the K2[Pt(CN)4] precursor forms stacked nanowires with near-metallic room-temperature conductivities of 70–100 S/cm [1]. In contrast, baseline precursors like K2PtCl4 completely lack the cyano-bridged columnar stacking capability, yielding 0 S/cm in equivalent 1D chain models. The specific use of the potassium cyano-salt allows the Pt-Pt separation distance to be precisely tuned during oxidation, enabling high electron delocalization along overlapping dz2 orbitals[1].
| Evidence Dimension | 1D electrical conductivity upon partial oxidation |
| Target Compound Data | 70–100 S/cm (as partially oxidized Krogmann's salt nanowires) |
| Comparator Or Baseline | ~0 S/cm (K2PtCl4 fails to form cyano-bridged 1D conductive stacks) |
| Quantified Difference | Absolute requirement of the tetracyano-motif to achieve >70 S/cm 1D conductivity. |
| Conditions | Room temperature measurement of electrocrystallized or brominated nanowires. |
Buyers developing molecular wires, gas sensors, or 1D conductors must procure this specific cyano-complex, as standard platinum halides cannot form the necessary conductive stacks.
The choice of the alkali/alkaline-earth cation in tetracyanoplatinates directly dictates the bond lengths and resulting emission spectra. X-ray spectroscopic studies reveal that potassium tetracyanoplatinate possesses a Pt-C bond that is ~0.06 Å longer than that of barium tetracyanoplatinate (Ba[Pt(CN)4]) [1]. This structural variance in the square-planar [Pt(CN)4]2- moiety, combined with different staggered chain conformations, significantly shifts the available electronic states for radiative recombination compared to the ~620 nm (2 eV) red-orange emission of the barium salt [1].
| Evidence Dimension | Pt-C bond length and resulting emission shift |
| Target Compound Data | Pt-C bond is ~0.06 Å longer than Ba-salt, shifting emission |
| Comparator Or Baseline | Barium tetracyanoplatinate (Ba[Pt(CN)4]) with ~620 nm emission |
| Quantified Difference | 0.06 Å elongation in the Pt-C bond alters the band gap and shifts the peak emission energy away from the 620 nm baseline of the Ba-salt. |
| Conditions | Synchrotron-based X-ray spectroscopy and X-ray excited optical luminescence (XEOL). |
Material scientists engineering scintillators or luminescent sensors must select the potassium salt over the barium salt to access its specific emission energy and structural lattice.
While alkali polycyanometallates are typically restricted to aqueous environments, potassium tetracyanoplatinate offers a distinct processability advantage through host-guest chemistry. The addition of 2 equivalents of 18-crown-6 to K2[Pt(CN)4] in dichloromethane results in complete dissolution, forming the highly organic-soluble[K(18-crown-6)]2[Pt(CN)4] complex [1]. This behavior is highly specific to the potassium cation's size match with the 18-crown-6 cavity (K-O distances of 2.769–2.837 Å), a solubilization route that is not viable for barium or transition metal tetracyanoplatinates without alternative, often more complex, phase-transfer agents [1].
| Evidence Dimension | Solubility in organic solvents (e.g., CH2Cl2) |
| Target Compound Data | Complete dissolution (>0.1 mmol / 3 mL CH2Cl2) via [K(18-crown-6)]2[Pt(CN)4] formation |
| Comparator Or Baseline | Uncomplexed K2[Pt(CN)4] or non-potassium salts (insoluble in CH2Cl2) |
| Quantified Difference | Enables >0.1 mmol / 3 mL solubility in CH2Cl2 via 18-crown-6 complexation, shifting synthesis from aqueous to strictly organic phases. |
| Conditions | 0.1 mmol K2[Pt(CN)4] with 0.2 mmol 18-crown-6 in 3 mL CH2Cl2 at room temperature. |
Allows industrial chemists to utilize this platinum precursor in non-aqueous metathesis reactions and organic-phase coordination polymer synthesis.
In macromolecular crystallography, obtaining diverse heavy-atom derivatives is critical for Multiple Isomorphous Replacement (MIR) phasing. Potassium tetracyanoplatinate (K2[Pt(CN)4]) provides a distinct binding profile compared to the standard class B metal compound potassium tetrachloroplatinate (K2PtCl4) [1]. While K2PtCl4 typically forms covalent adducts with primary ligands like methionine, K2[Pt(CN)4] can engage in alternative binding interactions due to its rigid square-planar cyano-coordination, allowing it to successfully derivatize protein crystals (at 10 mM concentrations) where traditional chloroplatinates may fail or cause crystal degradation[2].
| Evidence Dimension | Protein crystal derivatization binding modality |
| Target Compound Data | Provides orthogonal non-covalent phasing sites at 10 mM |
| Comparator Or Baseline | K2PtCl4 (covalent binding to methionine/histidine) |
| Quantified Difference | Provides orthogonal phasing sites at 10 mM soaking concentrations compared to standard chloroplatinate reactivity. |
| Conditions | 10 mM heavy-atom soak in mother liquor for 10 minutes to 24 hours. |
Essential for structural biologists who require an orthogonal platinum phasing agent when standard K2PtCl4 derivatization is unsuccessful.
Directly utilizing the precursor's ability to undergo partial oxidation (e.g., via electrocrystallization or bromination) to form highly conductive (70-100 S/cm) nanowires for specialized electronics and gas sensors, an application where standard platinum halides fail[1].
Leveraging the potassium cation's compatibility with 18-crown-6 to solubilize the [Pt(CN)4]2- anion in dichloromethane, enabling non-aqueous metathesis and the synthesis of novel luminescent materials without complex phase-transfer agents [2].
Applied as a 10 mM soaking agent for protein crystals to achieve Multiple Isomorphous Replacement (MIR) phasing, particularly when standard chloroplatinate covalent binding is ineffective or degrades the crystal lattice [3].
Used as a fundamental building block to synthesize Magnus' green salt derivatives and other vapochromic materials that exhibit strong, reversible color changes upon exposure to volatile organic compounds due to precise Pt-Pt stacking [4].